6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione
Overview
Description
6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione is a chemical compound with the molecular formula C6H4N4O2 . It has an average mass of 164.122 Da and a monoisotopic mass of 164.033432 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 6 carbon atoms, 4 nitrogen atoms, 4 hydrogen atoms, and 2 oxygen atoms . The compound has a density of 1.8±0.1 g/cm3 and a molar volume of 93.3±3.0 cm3 .Physical And Chemical Properties Analysis
This compound has a boiling point of 589.0±45.0 °C at 760 mmHg and a flash point of 310.0±28.7 °C . The compound has a polar surface area of 92 Å2 and a polarizability of 15.9±0.5 10-24 cm3 . It has a surface tension of 134.5±3.0 dyne/cm .Scientific Research Applications
Optical Properties and Material Science
Diketopyrrolopyrroles (DPPs) , which share structural similarities with 6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione, are known for their wide range of applications in the field of high-quality pigments, organic electronics, and fluorescence imaging due to their excellent optical properties. DPPs have been studied for their straightforward synthesis, good stability, and high fluorescence quantum yield, indicating potential utility in photonic and electronic applications (Grzybowski & Gryko, 2015).
Medicinal Chemistry and Drug Development
Heterocyclic N-oxide molecules , including pyridine and indazole derivatives, are highlighted for their versatility in organic synthesis, catalysis, and as precursors in drug development, showcasing a wide array of biological activities. This underscores the potential for compounds like this compound to serve as key intermediates or active moieties in the development of new pharmaceuticals (Li et al., 2019).
Synthetic Chemistry
The literature reviews various synthetic methodologies for pyridazine and pyridazone analogues , which may offer insights into the synthesis and reactivity of this compound. Understanding these methods can aid in designing new synthetic routes for similar compounds, potentially leading to novel applications in chemistry and materials science (Jakhmola et al., 2016).
Catalysis and Organic Synthesis
Research into hybrid catalysts for the synthesis of pyrano[2,3-d]pyrimidine-2-ones/2,4-diones highlights the importance of catalytic systems in the efficient synthesis of complex heterocyclic structures. Such studies underscore the potential for this compound derivatives in catalysis and organic synthesis, offering pathways to explore its use in creating novel compounds with significant activities (Parmar et al., 2023).
Mechanism of Action
Future Directions
properties
IUPAC Name |
6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-5-3-4(6(12)10-9-5)8-2-1-7-3/h1-2H,(H,9,11)(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MODLYLCAANSASD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C(=O)NNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356116 | |
Record name | 6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60356116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
13480-40-5 | |
Record name | 6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60356116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5H,6H,7H,8H-pyrazino[2,3-d]pyridazine-5,8-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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